

# "Caspofungin Impurity A chemical structure and properties"

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## Compound of Interest

Compound Name: Caspofungin Impurity A

Cat. No.: B601261

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## Caspofungin Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Caspofungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of  $\beta$ -(1,3)-D-glucan synthesis, an essential component of the fungal cell wall, and is used in the treatment of invasive fungal infections.[1][2] As with any pharmaceutical compound, the purity of Caspofungin is critical to its safety and efficacy.

**Caspofungin Impurity A** is a significant process-related impurity and a degradation product of Caspofungin.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to **Caspofungin Impurity A**.

### Chemical Structure and Properties

**Caspofungin Impurity A** is structurally very similar to the active pharmaceutical ingredient, Caspofungin. The key difference is the substitution of a single amino acid in the cyclic peptide core.[1] In Caspofungin, the second amino acid residue is threonine, whereas in Impurity A, it is serine.[1] This subtle change can impact the molecule's physicochemical properties and must be carefully monitored and controlled during the manufacturing process.

## Physicochemical Properties

A summary of the key physicochemical properties of **Caspofungin Impurity A** is presented in the table below.

Property	Value	Reference
CAS Number	1202167-57-4	[4]
Molecular Formula	C <sub>51</sub> H <sub>86</sub> N <sub>10</sub> O <sub>15</sub>	[4]
Molecular Weight	1079.29 g/mol	[4]
Systematic Name	I-((4R,5S)-5-(2-Aminoethylamino)-N <sup>2</sup> -(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0	[1]
Storage Conditions	Store at <-15°C, keep dry.	[4]

## Spectroscopic Data

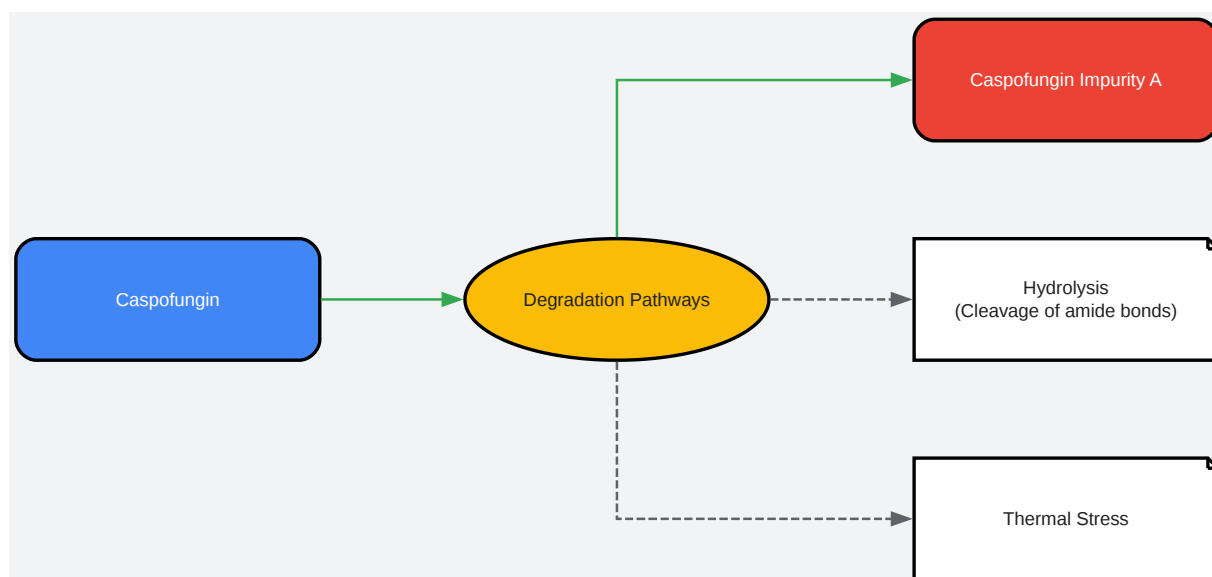
Mass spectrometry is a critical tool for the identification and characterization of **Caspofungin Impurity A**.

Mass Spectrometry Data	m/z	Reference
[M+H] <sup>+</sup>	1079.630	[5]
[M+2H] <sup>2+</sup>	540.319	[5]
Characteristic Fragment Ion	137.0708	[1]

## Formation and Degradation Pathways

**Caspofungin Impurity A** can be formed during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[1] It can also arise from the degradation of Caspofungin, primarily through hydrolysis of the amide bonds within its cyclic peptide structure.[1][2] Forced

degradation studies have shown that Caspofungin is susceptible to degradation under acidic, basic, and thermal stress conditions, which can lead to the formation of Impurity A.[1]



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Formation of **Caspofungin Impurity A** from Caspofungin through various degradation pathways.

## Analytical Methodologies

The primary analytical technique for the separation and quantification of **Caspofungin Impurity A** is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

## Experimental Protocol: RP-HPLC Method for the Determination of Caspofungin Impurity A

This protocol is a representative method for the analysis of **Caspofungin Impurity A**.

## 1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

## 2. Chromatographic Conditions:

Parameter	Condition	Reference
Column	YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent	[3]
Mobile Phase	Isocratic elution with a mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol.	[3]
Flow Rate	1.0 mL/min	[3]
Column Temperature	30°C	[3]
Detection Wavelength	210 nm	[3]
Injection Volume	10 µL	[6]

## 3. Sample Preparation:

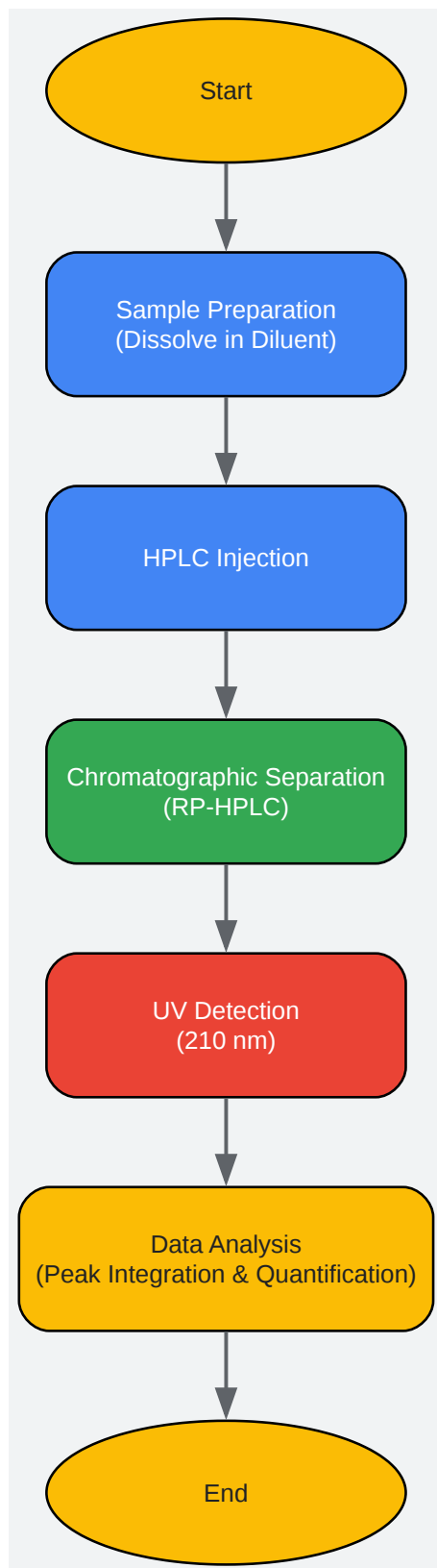
- Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., a mixture of acetonitrile and water in a 1:1 ratio) to a known concentration.[5]

## 4. Analysis:

- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram and determine the area of the peak corresponding to **Caspofungin Impurity A**. The retention time for Impurity A is approximately 14.3 minutes under these conditions.[7]

## 5. Quantification:

- Calculate the percentage of **Caspofungin Impurity A** in the sample using the area normalization method or by using a reference standard of Impurity A.

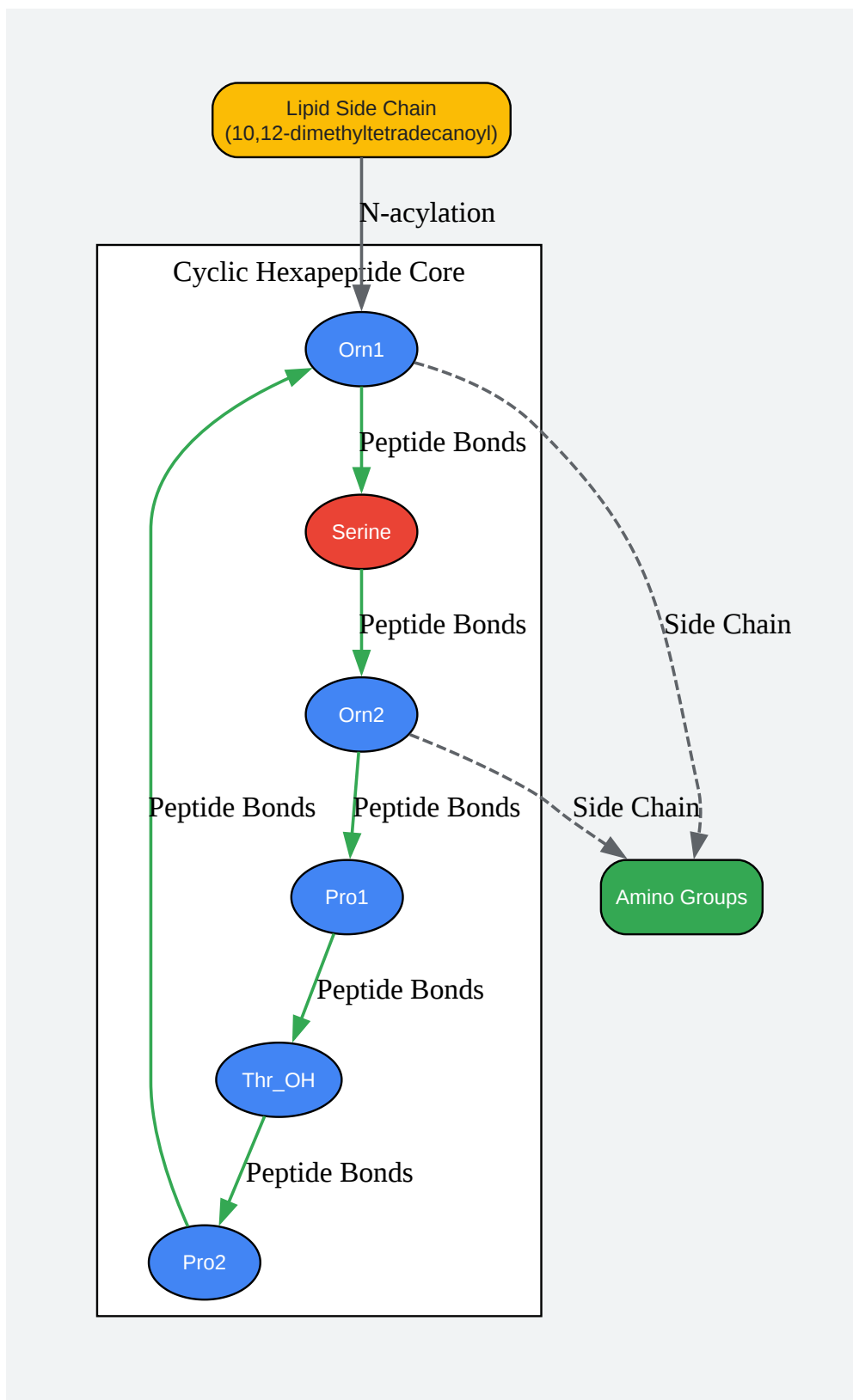


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A typical experimental workflow for the analysis of **Caspofungin Impurity A** using RP-HPLC.

## Chemical Structure Diagram

The chemical structure of **Caspofungin Impurity A** is depicted below.



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Simplified schematic of the chemical structure of **Caspofungin Impurity A**.

## Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. For Caspofungin, Impurity A represents a key substance that must be monitored to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of the chemical structure, properties, and analytical methodologies for **Caspofungin Impurity A**, which will be of value to researchers, scientists, and drug development professionals working with this important antifungal agent.

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